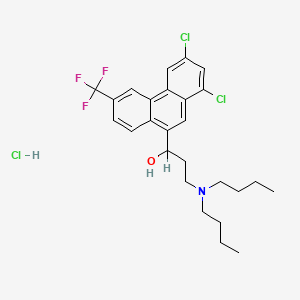

Halofantrine hydrochloride

Übersicht

Beschreibung

Halofantrine hydrochloride is an antimalarial drug . It belongs to the phenanthrene class of compounds that includes quinine and lumefantrine . It is used for the treatment of severe malaria .

Chemical Reactions Analysis

Halofantrine hydrochloride appears to inhibit the polymerization of heme molecules (by the parasite enzyme “heme polymerase”), resulting in the parasite being poisoned by its own waste . More detailed chemical reaction analysis was not found in the retrieved sources.Physical And Chemical Properties Analysis

Halofantrine hydrochloride has a molecular weight of 536.9 g/mol . It is practically insoluble in water (at room temperature), n-hexane, and phosphate buffer solution of pH 7.4 . The partition coefficient between n-octanol and water gave a log p in the range of 3.20-3.26 .Wissenschaftliche Forschungsanwendungen

Antifungal Properties

Halofantrine hydrochloride (HAL) has been found to augment the antifungal properties of oxidative damage agents such as plumbagin, menadione, and H2O2 . It does this by suppressing the response of Candida albicans, a prominent opportunistic pathogenic fungus in the human population, to reactive oxygen species (ROS) .

Oxidative Stress Damage Enhancement

HAL acts as an antioxidant ability inhibitor that enhances oxidative stress damage to Candida albicans . This is particularly useful in the treatment of invasive candidiasis in individuals with compromised immune systems .

Inhibition of Oxidative Response

The inhibitory mechanism of HAL on the oxidative response is dependent on Cap1 . This means that HAL can potentially be used to target the oxidative stress response of Candida albicans, thereby augmenting the fungicidal capacity of oxidative damage agents .

Antifungal Activity in Infection Models

The antifungal activity of HAL has been observed in the Galleria mellonella infection model . This suggests that HAL could potentially be used in the treatment of fungal infections in a variety of organisms .

Wirkmechanismus

Target of Action

Halofantrine hydrochloride primarily targets the Fe (II)-protoporphyrin IX in the Plasmodium falciparum, the parasite responsible for malaria . It also inhibits the Potassium voltage-gated channel subfamily H member 2 in humans, and Plasmepsin-2 , an enzyme unique to the malarial parasites .

Mode of Action

The mode of action of Halofantrine hydrochloride is similar to that of other antimalarial drugs like chloroquine, quinine, and mefloquine. It forms toxic complexes with ferritoporphyrin IX , which damages the membrane of the parasite . This action inhibits the polymerization of heme molecules by the parasite enzyme “heme polymerase”, leading to the parasite being poisoned by its own waste .

Biochemical Pathways

Halofantrine hydrochloride affects the biochemical pathways of the malarial parasite by forming toxic complexes with ferritoporphyrin IX, which disrupts the parasite’s membrane . This action inhibits the polymerization of heme molecules, a crucial process for the survival of the parasite . Additionally, it has been shown to suppress the response of Candida albicans to reactive oxygen species (ROS), enhancing the oxidative stress damage to this fungus .

Pharmacokinetics

The absorption of Halofantrine hydrochloride is erratic and shows wide interindividual variation . The maximal plasma concentration is achieved approximately 6 hours after oral administration . In patients with malaria, the bioavailability of Halofantrine hydrochloride is decreased . The mean half-life of absorption is 4 hours and the terminal elimination half-life is 5 days in patients with malaria . Halofantrine hydrochloride is metabolized in the liver to its major metabolite N-debutylhalofantrine .

Result of Action

Halofantrine hydrochloride acts as a synthetic antimalarial and a blood schizonticide, effective against multi-drug resistant P. falciparum malaria . It has been shown to preferentially block open and inactivated HERG channels, leading to some degree of cardiotoxicity . Furthermore, it can augment the antifungal properties of oxidative damage agents by suppressing the response of C. albicans to ROS .

Action Environment

The efficacy and stability of Halofantrine hydrochloride can be influenced by environmental factors. For instance, the absorption of Halofantrine hydrochloride is enhanced when the drug is taken with fatty food . Due to fears of toxicity due to increased halofantrine hydrochloride blood levels, it should be taken on an empty stomach . Furthermore, the inhibitory mechanism of Halofantrine hydrochloride on the oxidative response is dependent on Cap1 .

Safety and Hazards

Halofantrine can cause abdominal pain, diarrhea, vomiting, rash, headache, itching, and elevated liver enzymes . It can be associated with cardiotoxicity . The most dangerous side effect is cardiac arrhythmias: halofantrine causes significant QT prolongation, and this effect is seen even at standard doses .

Eigenschaften

IUPAC Name |

3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30Cl2F3NO.ClH/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23;/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANGFTDWOFGECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31Cl3F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045464 | |

| Record name | Halofantrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Halofantrine hydrochloride | |

CAS RN |

36167-63-2, 66051-64-7 | |

| Record name | (±)-Halofantrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36167-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Halofantrine Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036167632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofantrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOFANTRINE HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B7ENL644K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HALOFANTRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H77DL0Y630 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

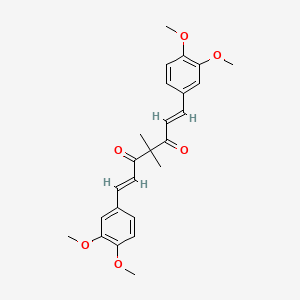

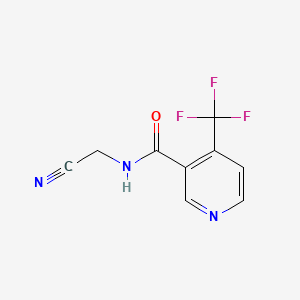

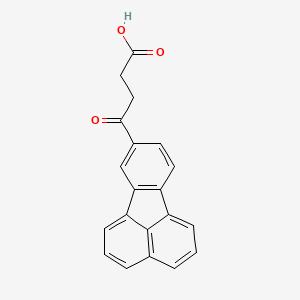

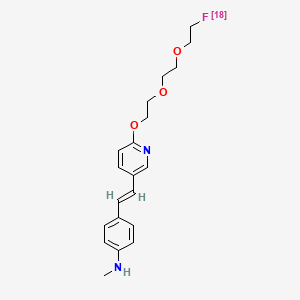

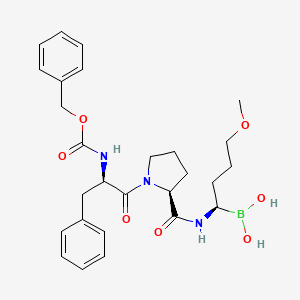

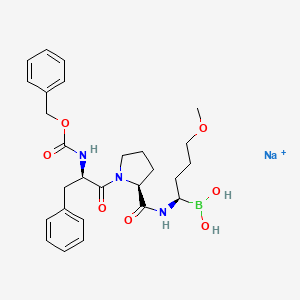

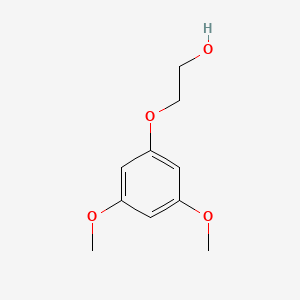

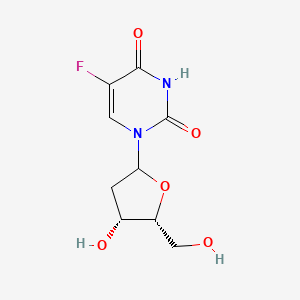

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

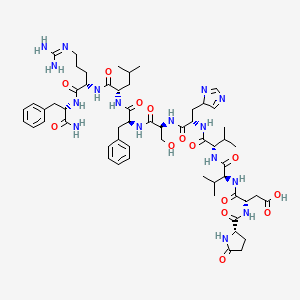

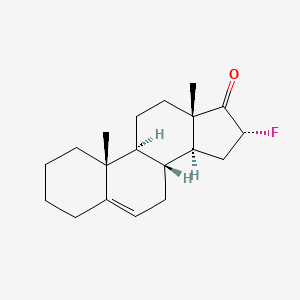

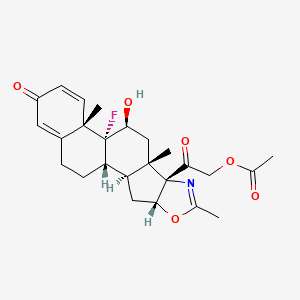

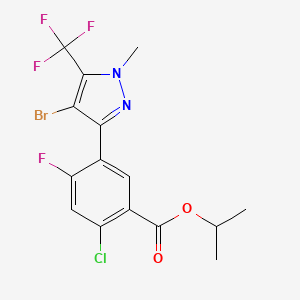

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of halofantrine hydrochloride against malaria parasites?

A1: While the precise mechanism remains unclear, halofantrine hydrochloride is believed to exert its antimalarial action by interfering with the parasite's ability to utilize host hemoglobin within infected red blood cells. [, ] This interference disrupts the parasite's life cycle and leads to its death. []

Q2: What is the molecular formula and weight of halofantrine hydrochloride?

A2: The molecular formula of halofantrine hydrochloride is C26H31Cl2F6NO•HCl. Its molecular weight is 536.9 g/mol. []

Q3: What is the solubility profile of halofantrine hydrochloride?

A3: Halofantrine hydrochloride exhibits poor water solubility (< 0.002% w/v in warm water at 50°C), posing challenges for formulation and absorption. [] It shows slightly higher solubility in methanol (0.67% w/v) and n-octanol (0.4% w/v). []

Q4: How does the lipophilic nature of halofantrine hydrochloride affect its absorption and distribution?

A4: The high lipophilicity of halofantrine hydrochloride (logP ≈ 8.5) contributes to its extensive binding to plasma lipoproteins, influencing its distribution and clearance. [, ] This lipophilicity also plays a crucial role in its lymphatic transport following oral administration, particularly in the presence of dietary lipids. [, , , ]

Q5: How does food intake affect the pharmacokinetics of halofantrine hydrochloride?

A5: Food significantly enhances the oral bioavailability of halofantrine hydrochloride, increasing it by approximately 3-5 fold in humans and up to 12-fold in beagles. [] This enhancement is attributed to the increased solubilization and dissolution of the drug in the presence of bile salt mixed micelles formed after food consumption. []

Q6: How is halofantrine hydrochloride metabolized in the body?

A6: Halofantrine hydrochloride is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4. [] N-desbutylhalofantrine is a major metabolite identified in human plasma. []

Q7: Does halofantrine hydrochloride interact with any drug-metabolizing enzymes?

A7: Yes, halofantrine hydrochloride has been shown to inhibit CYP2D6 activity, which could lead to drug interactions with co-administered medications metabolized by this enzyme. [] This interaction underscores the importance of considering potential drug interactions when prescribing halofantrine.

Q8: What are the known toxic effects of halofantrine hydrochloride?

A8: Halofantrine hydrochloride has been associated with dose-dependent toxicity, primarily affecting the liver, pancreas, and heart. [, , , ]

Q9: What are the cardiac effects of halofantrine hydrochloride?

A9: Halofantrine hydrochloride can prolong the QT interval on electrocardiograms (ECGs), potentially leading to cardiac arrhythmias. [, , ] This effect is concentration-dependent and warrants caution, particularly in patients with pre-existing cardiac conditions or those taking other QT-prolonging medications. [, ]

Q10: What is known about resistance to halofantrine hydrochloride?

A10: While initially effective against chloroquine-resistant strains, the emergence of halofantrine resistance has been reported, particularly in areas with high drug pressure. [, ] Cross-resistance with other antimalarials, such as mefloquine, has also been observed in vitro. []

Q11: What are the future research directions for halofantrine hydrochloride?

A11: Future research should focus on mitigating its toxicity, improving its bioavailability, and understanding the mechanisms of resistance. [, ] The development of safer and more effective drug delivery systems, such as liposomes, could enhance its therapeutic index. [] Further exploration of its activity against other parasitic diseases, like trypanosomiasis, may also prove beneficial. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.